An In-Depth Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Drug Synthesis
An In-Depth Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a fluorinated tricyclic alcohol that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Baloxavir Marboxil, a novel antiviral agent used for the treatment of influenza A and B.[1] This guide provides a comprehensive overview of the fundamental properties, a detailed and scalable synthesis protocol, and the known safety profile of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Core Properties and Characteristics
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a solid organic compound with the chemical formula C₁₄H₁₀F₂OS.[2] Its structure features a central seven-membered thiepin ring fused to two benzene rings, one of which is substituted with two fluorine atoms. The presence of the hydroxyl group at the 11-position is a key functional handle for subsequent synthetic transformations.
Physicochemical Data
A summary of the key physicochemical properties of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is presented in the table below. It is important to note that some of these values are predicted through computational models.
| Property | Value | Source |
| CAS Number | 1985607-83-7 | [2] |
| Molecular Formula | C₁₄H₁₀F₂OS | [2] |
| Molecular Weight | 264.29 g/mol | [2] |
| Appearance | Solid powder | |
| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 379.5 ± 42.0 °C | [3] |
| InChI Key | OBEXFUFBCNVOKB-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific spectra are not widely published in open literature, suppliers of this compound typically possess comprehensive analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity.[4] Researchers are advised to request a Certificate of Analysis (CoA) from their supplier, which will include this crucial data. The expected spectroscopic features would include characteristic signals for the aromatic protons and carbons, the methylene protons of the thiepin ring, and the methine proton and carbon at the hydroxyl-bearing position. The fluorine atoms would also lead to characteristic splitting patterns in the ¹⁹F NMR spectrum.
Synthesis Protocol: A Scalable and Quality-Controllable Process
The synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has been a subject of process development to ensure a safe, scalable, and high-yielding route suitable for industrial production. A notable six-step synthesis has been reported, which avoids hazardous reagents and harsh reaction conditions often associated with earlier synthetic approaches.[1]
The overall synthetic workflow is depicted in the diagram below:
Caption: A six-step scalable synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis, adapted from established literature.[1]
Step 1: Esterification of 3,4-Difluoro-2-methylbenzoic acid
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To a solution of 3,4-difluoro-2-methylbenzoic acid in acetone, potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of dimethyl sulfate (DMS).
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The reaction mixture is stirred at reflux for a specified period until the starting material is consumed (monitored by TLC or HPLC).
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After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield methyl 3,4-difluoro-2-methylbenzoate.
Step 2: Bromination of the Methyl Ester
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The methyl 3,4-difluoro-2-methylbenzoate is dissolved in dichloromethane (DCM).
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N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) are added to the solution.
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The mixture is heated to reflux and stirred until the reaction is complete.
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The reaction mixture is then cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-(bromomethyl)-3,4-difluorobenzoate.
Step 3: Thioether Formation
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In a mixture of dimethylformamide (DMF) and water, diphenyl disulfide, zinc powder, and ferric chloride (FeCl₃) are added.
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The previously synthesized methyl 2-(bromomethyl)-3,4-difluorobenzoate is then added to this mixture.
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The reaction is heated and stirred until completion.
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The product, methyl 3,4-difluoro-2-((phenylthio)methyl)benzoate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 4: Hydrolysis to the Carboxylic Acid
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The methyl ester from the previous step is dissolved in a mixture of methanol and water.
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Sodium hydroxide (NaOH) is added, and the mixture is heated to reflux.
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After the hydrolysis is complete, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.
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The solid is filtered, washed with water, and dried to afford 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.
Step 5: Intramolecular Friedel-Crafts Acylation
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The carboxylic acid is heated in a mixture of polyphosphoric acid (PPA) and toluene.
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The reaction is stirred at an elevated temperature to facilitate the intramolecular cyclization.
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After completion, the reaction mixture is cooled and poured into ice water.
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The product, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one, is extracted, and the organic layer is washed, dried, and concentrated.
Step 6: Reduction to the Final Product
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The ketone from the previous step is dissolved in methanol.
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Sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0-5 °C).
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The reaction is stirred until the ketone is fully consumed.
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The reaction is quenched, and the product, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, is isolated by extraction and purified, typically by recrystallization.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
Hazard Identification
The following hazard statements and pictograms are associated with this compound:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Pictogram:
Caption: GHS07 pictogram indicating potential hazards.
Recommended Precautionary Measures
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Pharmacological Context and Future Directions
Currently, there is a lack of publicly available data on the specific pharmacological, metabolic, and toxicological properties of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol itself. Its primary role in the scientific literature is as a well-characterized intermediate for the synthesis of Baloxavir Marboxil.
However, the broader class of dibenzothiepin derivatives has been explored for various pharmacological activities. Some derivatives have been investigated for their potential as central nervous system agents, antihistamines, and antimicrobial agents.[5] It is important to emphasize that these general activities of the parent scaffold do not directly translate to the specific difluoro-alcohol derivative and any such properties would need to be determined through dedicated biological screening and toxicological studies.
The logical flow of its use in drug development is as follows:
Caption: Role of the title compound in the drug development pipeline.
Future research on 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol could potentially explore its own bioactivities. However, its current and most significant value remains in its established and efficient use in the synthesis of a clinically approved antiviral medication.
Conclusion
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a compound of high importance in modern pharmaceutical synthesis. This guide has provided a detailed overview of its fundamental properties, a robust and scalable synthesis protocol, and essential safety information. For researchers and professionals in drug development, a thorough understanding of this key intermediate is paramount for the successful and efficient production of Baloxavir Marboxil and potentially other future therapeutics.
References
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Zhou, Z., Wang, Z., Kou, J., Wu, S., Zhang, J., Yuan, X., Wu, X., Li, C.-H., & Liao, G. (2019). Development of a Quality Controllable and Scalable Process for the Preparation of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate for Baloxavir Marboxil. Organic Process Research & Development, 23(12), 2716–2723. [Link]
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PubChem. (n.d.). 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Retrieved January 5, 2026, from [Link]
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ChemBK. (n.d.). 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Development of A Quality Controllable and Scalable Process for the Preparation of 7, 8-Difluoro-6,11-Dihydrodibenzo[b,e] Thiepin-11-ol: A Key Intermediate for Baloxavir Marboxil. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2009). Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. Retrieved January 5, 2026, from [Link]
